molecular formula C30H26N2O3 B4842118 N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide

Cat. No.: B4842118
M. Wt: 462.5 g/mol
InChI Key: GWMLDJKMXKCRKD-NHFJDJAPSA-N
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Description

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various industries, including pharmaceuticals, due to their diverse biological activities. This compound, in particular, is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and a phenylprop-2-enoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures required (over 180°C) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions, such as:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols .

Scientific Research Applications

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-35-25-18-16-22(17-19-25)20-27(24-12-6-3-7-13-24)30(34)32-28-15-9-8-14-26(28)29(33)31-21-23-10-4-2-5-11-23/h2-20H,21H2,1H3,(H,31,33)(H,32,34)/b27-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMLDJKMXKCRKD-NHFJDJAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Reactant of Route 2
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Reactant of Route 3
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Reactant of Route 4
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Reactant of Route 5
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide
Reactant of Route 6
N-benzyl-2-[[(E)-3-(4-methoxyphenyl)-2-phenylprop-2-enoyl]amino]benzamide

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